Cas no 2639418-01-0 (Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate)

Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core with a sulfanylidene (C=S) group at the 3-position and an ester moiety at the 4-position. Its structure incorporates both amino and phenyl substituents, enhancing its utility as a versatile intermediate in organic synthesis. The presence of multiple functional groups allows for diverse reactivity, making it valuable for constructing pharmacologically active molecules or as a precursor in heterocyclic chemistry. The ester group offers flexibility for further derivatization, while the sulfanylidene and amino groups provide sites for selective modifications. This compound is particularly useful in medicinal chemistry and materials science applications.
Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate structure
2639418-01-0 structure
Product name:Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
CAS No:2639418-01-0
MF:C11H10N2O2S2
MW:266.339299678802
CID:5663687
PubChem ID:165903519

Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2639418-01-0
    • EN300-27723229
    • methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
    • Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
    • Inchi: 1S/C11H10N2O2S2/c1-15-11(14)8-9(12)17-13(10(8)16)7-5-3-2-4-6-7/h2-6H,12H2,1H3
    • InChI Key: OJQKRASPQUXLPL-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OC)C(N1C1C=CC=CC=1)=S)N

Computed Properties

  • Exact Mass: 266.01836991g/mol
  • Monoisotopic Mass: 266.01836991g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 113Ų
  • XLogP3: 2.3

Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27723229-0.5g
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
2639418-01-0 95.0%
0.5g
$451.0 2025-03-20
Enamine
EN300-27723229-0.05g
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
2639418-01-0 95.0%
0.05g
$395.0 2025-03-20
Enamine
EN300-27723229-0.25g
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
2639418-01-0 95.0%
0.25g
$432.0 2025-03-20
Enamine
EN300-27723229-5.0g
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
2639418-01-0 95.0%
5.0g
$1364.0 2025-03-20
Enamine
EN300-27723229-10.0g
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
2639418-01-0 95.0%
10.0g
$2024.0 2025-03-20
Enamine
EN300-27723229-1g
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
2639418-01-0
1g
$470.0 2023-09-10
Enamine
EN300-27723229-1.0g
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
2639418-01-0 95.0%
1.0g
$470.0 2025-03-20
Enamine
EN300-27723229-2.5g
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
2639418-01-0 95.0%
2.5g
$923.0 2025-03-20
Enamine
EN300-27723229-10g
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
2639418-01-0
10g
$2024.0 2023-09-10
Enamine
EN300-27723229-0.1g
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
2639418-01-0 95.0%
0.1g
$414.0 2025-03-20

Additional information on Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate

Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate: A Comprehensive Overview

The compound Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate, identified by the CAS number 2639418-01-0, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds containing sulfur and nitrogen atoms. Thiazoles are known for their versatile applications in drug discovery, agrochemicals, and materials science due to their unique electronic properties and structural diversity.

The structure of Methyl 5-amino... features a thiazole ring system with substituents that include a phenyl group, an amino group, and a methyl ester. These substituents contribute to the compound's reactivity and functionality. Recent studies have highlighted the importance of such substituted thiazoles in modulating biological activities, particularly in the context of enzyme inhibition and receptor binding.

One of the most promising areas of research involving this compound is its potential application in drug development. Researchers have explored its ability to inhibit key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against histone deacetylases (HDACs), which are implicated in cancer progression. This finding underscores the compound's potential as a lead molecule for anti-cancer drug development.

In addition to its pharmacological applications, Methyl 5-amino... has also been investigated for its role in materials science. Its sulfur-containing structure makes it a candidate for use in sulfur-based polymers and composites. Recent advancements in green chemistry have emphasized the importance of using sustainable raw materials, and this compound's ability to participate in eco-friendly polymerization reactions makes it an attractive option for developing biodegradable materials.

The synthesis of Methyl 5-amino... involves a multi-step process that typically begins with the preparation of the thiazole ring followed by functionalization with the desired substituents. Modern synthetic methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, have significantly improved the efficiency and scalability of this process. These advancements have made it possible to produce the compound on a larger scale for both research and industrial applications.

From an analytical standpoint, the characterization of this compound relies heavily on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide critical insights into the compound's molecular structure and purity, ensuring its suitability for various applications.

In conclusion, Methyl 5-amino... is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and substituent flexibility make it an invaluable tool in both academic research and industrial innovation. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing science and technology.

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